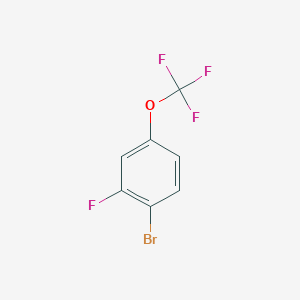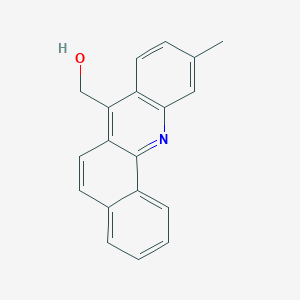
1-(2-chlorophenyl)sulfonylpyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group at the second position of the pyrrole ring and a 2-chlorophenylsulfonyl group attached to the nitrogen atom. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the second position of the pyrrole ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylsulfonyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions vary depending on the desired products. Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their pharmacological effects, including their ability to interact with specific biological targets, making them potential candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound’s sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. The exact molecular pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: Lacks the 2-chlorophenylsulfonyl group, resulting in different chemical and biological properties.
1-Methyl-2-pyrrolecarboxylic acid: Contains a methyl group instead of the 2-chlorophenylsulfonyl group, leading to variations in reactivity and biological activity.
1H-Pyrrole-2-carboxaldehyde: Features an aldehyde group instead of a carboxylic acid group, affecting its chemical behavior and applications. The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- lies in its specific functional groups, which impart distinct properties and make it suitable for various applications.
Eigenschaften
CAS-Nummer |
173908-49-1 |
|---|---|
Molekularformel |
C11H8ClNO4S |
Molekulargewicht |
285.7 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-7H,(H,14,15) |
InChI-Schlüssel |
VNSHVIMXDPKVOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=C2C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=C2C(=O)O)Cl |
Key on ui other cas no. |
173908-49-1 |
Synonyme |
1-[2-(Chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)



![N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)



![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)


![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
